2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol
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Overview
Description
2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol typically involves the reaction of 5-amino-2-chloropyrimidine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products Formed
Oxidation: Formation of 2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]acetaldehyde.
Reduction: Formation of 2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethanamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-chloropyrimidin-4-ol: Similar structure but lacks the ethylene glycol moiety.
2-Chloro-5-fluoropyrimidine: Contains a fluorine atom instead of an amino group.
5-Bromo-6-phenylisocytosine: Contains a bromine atom and a phenyl group, used as an antiviral agent.
Uniqueness
2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a chlorine atom on the pyrimidine ring, along with the ethylene glycol moiety, allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C6H8ClN3O2 |
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Molecular Weight |
189.60 g/mol |
IUPAC Name |
2-(5-amino-2-chloropyrimidin-4-yl)oxyethanol |
InChI |
InChI=1S/C6H8ClN3O2/c7-6-9-3-4(8)5(10-6)12-2-1-11/h3,11H,1-2,8H2 |
InChI Key |
QIDZMSHOSLLLMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)OCCO)N |
Origin of Product |
United States |
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